molecular formula C14H11ClO B1593474 4-Acetyl-4'-chlorobiphenyl CAS No. 5002-07-3

4-Acetyl-4'-chlorobiphenyl

Cat. No. B1593474
CAS RN: 5002-07-3
M. Wt: 230.69 g/mol
InChI Key: NPGUSEJJJVVVME-UHFFFAOYSA-N
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Description

4-Acetyl-4’-chlorobiphenyl is a chemical compound with the molecular formula C14H11ClO and a molecular weight of 230.69 g/mol .


Molecular Structure Analysis

The molecular structure of 4-Acetyl-4’-chlorobiphenyl consists of two benzene rings (biphenyl) with a chlorine atom attached to one of the rings and an acetyl group attached to the other .


Physical And Chemical Properties Analysis

4-Acetyl-4’-chlorobiphenyl is a solid at room temperature .

Scientific Research Applications

Crystal Structure Analysis

The crystal structure of 4-acetyl-4'-chlorobiphenyl has been determined using three-dimensional X-ray diffraction data. This compound, with monoclinic crystals and specific unit-cell dimensions, has shown an angle of 49.2° between its two phenyl rings. All intermolecular contacts correspond to normal van der Waals interactions, highlighting its molecular structure and interactions (Sutherland & Hoy, 1968).

Electrochemical Hydrodechlorination

Studies have investigated the electrochemical hydrodechlorination of 4-chlorobiphenyl in aqueous solutions. Using palladium-loaded cathode materials, rapid dechlorination to biphenyl was achieved with high conversion rates. These studies provide insights into the treatment and transformation of chlorobiphenyl compounds (Yang, Yu, & Liu, 2006); (Yang, Yu, & Shuai, 2007).

Photocatalytic Oxidation and Adsorption Studies

Research has focused on the photocatalytic oxidation of 4-chlorobiphenyl using UV-illuminated titanium dioxide. This process significantly decreased the concentration of 4-chlorobiphenyl in solutions, showcasing an effective method for treating such compounds in aqueous environments (Kuo & Lo, 1997).

Microbial Biodegradation

Microbial biodegradation of 4-chlorobiphenyl has been explored, with bacteria like Achromobacter sp. and Bacillus brevis transforming it into metabolites like 4-chlorobenzoic acid. This indicates the potential of biological methods in degrading chlorinated biphenyls (Massé et al., 1984).

Metabolic and Enzymatic Studies

The metabolism of 4-chlorobiphenyl and its interactions with enzymes have been studied. For example, the use of 4-chlorobiphenyl hydroxylase enzyme assays has been effective in distinguishing between different types of induced microsomal monooxygenases, providing insights into the metabolic pathways of such compounds (Parkinson, Copp, & Safe, 1980).

Safety And Hazards

The safety data sheet for 4-Acetyl-4’-chlorobiphenyl indicates that it has the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation and avoiding contact with skin, eyes, and clothing .

properties

IUPAC Name

1-[4-(4-chlorophenyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO/c1-10(16)11-2-4-12(5-3-11)13-6-8-14(15)9-7-13/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPGUSEJJJVVVME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70343830
Record name 4-acetyl-4'-chlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70343830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Acetyl-4'-chlorobiphenyl

CAS RN

5002-07-3
Record name 4-acetyl-4'-chlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70343830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a cooled, stirred suspension containing 154 gms. of anhydrous aluminum chloride, 800 ml. of carbon tetrachloride and 200 gms of p-chlorobiphenyl add (dropwise) 91 gms of acetyl chloride. When the reaction temperature of the mixture reaches 10° C., add 60 ml of methylene chloride and allow the reaction mixture to slowly reach room temperature. Stir the mixture overnight. Pour the resulting mixture into 1 liter of crushed ice and water containing 100 ml. of conc. hydrochloric acid. Separate the organic phase, dry over anhydrous sulfate, filter, concentrate, and triturate the solid residue with 600 ml. of hexane to yield 1-(4'chloro[1,1']biphenyl-4-yl) ethanone, m.p. 100°-101° C.
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1 L
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
S Hirashima, T Suzuki, T Ishida, S Noji… - Journal of medicinal …, 2006 - ACS Publications
Following the discovery of a new series of benzimidazole derivatives bearing a diarylmethyl group as inhibitors of hepatitis C virus NS5B RNA-dependent RNA polymerase (HCV NS5B …
Number of citations: 215 pubs.acs.org
IJS Fairlamb, AR Kapdi, JM Lynam, RJK Taylor… - Tetrahedron, 2004 - Elsevier
A new palladium(II) precatalyst for Suzuki cross-coupling of aryl halides and organoboronic acids has been identified, namely bis(triphenylphosphine)palladium(II)succinimide [(Ph 3 P) …
Number of citations: 53 www.sciencedirect.com
NM Chaignon, IJS Fairlamb, AR Kapdi… - Journal of Molecular …, 2004 - Elsevier
In this paper we report the synthesis and application of a novel palladium(II) complex, bis(triphenylphosphine)palladium(II)phthalimide 1. Its utility in the Suzuki-Miyaura coupling of aryl …
Number of citations: 39 www.sciencedirect.com
SN Chen, WY Wu, FY Tsai - Tetrahedron, 2008 - Elsevier
A Pd(NH 3 ) 2 Cl 2 /cationic bipyridyl catalytic system catalyzed the cross-coupling reaction of aryl bromides with arylsiloxanes in water under aerobic conditions in the presence of …
Number of citations: 56 www.sciencedirect.com
Q He, L Wang, Y Liang, Z Zhang… - The Journal of Organic …, 2016 - ACS Publications
Transition-metal-free LiCl-promoted cross-coupling reactions of tetraphenyltin, trichlorophenyl-, dichlorodiphenyl-, and chlorotriphenylstannanes with aryl halides in DMF provided …
Number of citations: 21 pubs.acs.org
C Xu, L Yin, B Huang, H Liu, M Cai - Tetrahedron, 2016 - Elsevier
The first phosphine-free heterogeneous atom-efficient cross-coupling of aryl iodides with triarylbismuths was achieved in NMP using K 2 CO 3 as base at 110 C in the presence of 2 mol …
Number of citations: 23 www.sciencedirect.com
A Beeby, S Bettington, IJS Fairlamb, AE Goeta… - New Journal of …, 2004 - pubs.rsc.org
A dinuclear pyridyl-bridged palladium complex, trans-(P,N)-[PdBr(μ-C5H4N-C2,N)(PPh3)]21, was obtained from material isolated from the Suzuki cross-coupling reaction of 2-…
Number of citations: 62 pubs.rsc.org
Z Lei, H Liu, M Cai - Journal of Organometallic Chemistry, 2017 - Elsevier
The first phosphine-free heterogeneous atom-efficient cross-coupling reaction of aryl iodides with triarylindiums or trialkynylindiums was achieved in THF at 68 C by using 1 mol% of …
Number of citations: 6 www.sciencedirect.com
D Liu, P Wang, J Ai, M Cai - Journal of Chemical Research, 2017 - journals.sagepub.com
The novel MCM-41-immobilised nitrogen and sulfur mixed tridentate palladium(0) complex [MCM-41-2N,S-Pd(0)] was prepared from 3-(2-aminoethylamino)propyltrimethoxysilane by …
Number of citations: 1 journals.sagepub.com
BL Goodwin - 2004 - books.google.com
Understanding the biotransformations of aromatic compounds and how they metabolize in animals, plants, and microbes, is central to the applications in a wide range of industries, such …
Number of citations: 15 books.google.com

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